molecular formula C14H16 B14289648 Azulene, 1-methyl-5-(1-methylethyl)- CAS No. 113540-51-5

Azulene, 1-methyl-5-(1-methylethyl)-

Cat. No.: B14289648
CAS No.: 113540-51-5
M. Wt: 184.28 g/mol
InChI Key: WMTFUXVIGMHHKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azulene, 1-methyl-5-(1-methylethyl)-, involves several methods. One efficient route is the annulation of cyclopentadiene with unsaturated C5 synthons . Another method involves the reaction of indane with ethyl diazoacetate, followed by a series of steps to form the azulene structure . These reactions typically require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of azulene derivatives often involves the extraction from natural sources, such as essential oils of plants like chamomile and yarrow. The extraction process includes steam distillation, followed by purification steps to isolate the desired azulene compound .

Chemical Reactions Analysis

Types of Reactions

Azulene, 1-methyl-5-(1-methylethyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted azulene derivatives, which have applications in different fields .

Mechanism of Action

The mechanism of action of azulene, 1-methyl-5-(1-methylethyl)-, involves several pathways:

Properties

CAS No.

113540-51-5

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

1-methyl-5-propan-2-ylazulene

InChI

InChI=1S/C14H16/c1-10(2)12-5-4-6-14-11(3)7-8-13(14)9-12/h4-10H,1-3H3

InChI Key

WMTFUXVIGMHHKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2C1=CC=CC(=C2)C(C)C

Origin of Product

United States

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